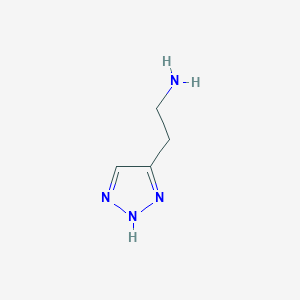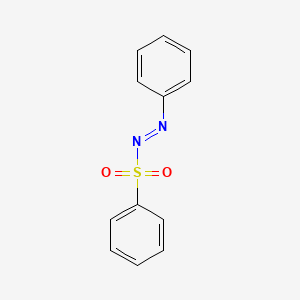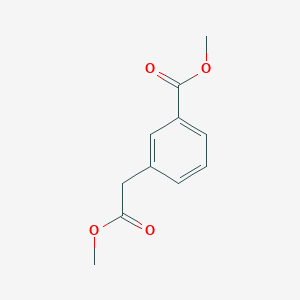
Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester
Übersicht
Beschreibung
Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester: is an organic compound with the molecular formula C11H12O4. It is also known by its IUPAC name, methyl 3-(methoxycarbonyl)phenylacetate. This compound is characterized by a benzene ring substituted with a methoxycarbonyl group and a methyl ester group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester involves the esterification of 3-(methoxycarbonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with methyl 3-(methoxycarbonyl)acetate in the presence of a Lewis acid catalyst like aluminum chloride. This method provides a direct route to the desired ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-(Methoxycarbonyl)benzoic acid.
Reduction: 3-(Methoxycarbonyl)benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis and esterification.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various medicinal compounds, particularly those with anti-inflammatory and analgesic properties.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, which find applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: This compound has a hydroxyl group in addition to the methoxycarbonyl group, which can influence its reactivity and biological activity.
Benzeneacetic acid, 3-bromo-2-(methoxycarbonyl)-, methyl ester: The presence of a bromine atom introduces additional reactivity, particularly in substitution reactions.
Uniqueness: Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Eigenschaften
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-8-4-3-5-9(6-8)11(13)15-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJVSCYQGXVUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


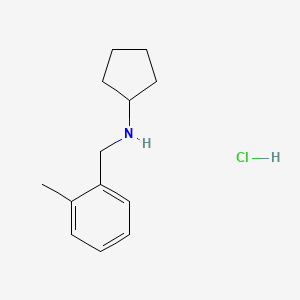
![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)
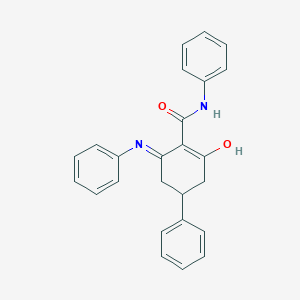
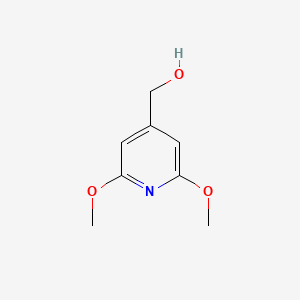
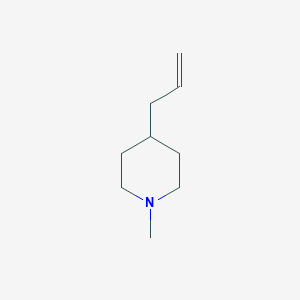
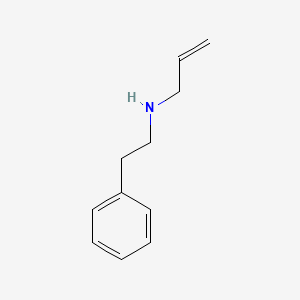
![[(3-methylphenyl)(phenyl)methyl]amine hydrochloride](/img/structure/B3143502.png)
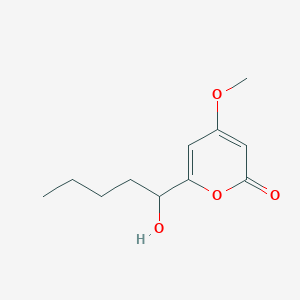
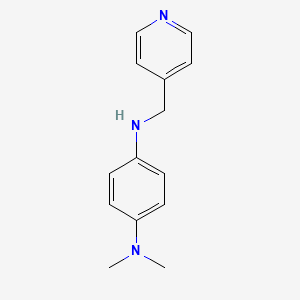
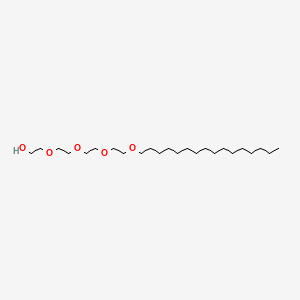
![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)

